The Strategic Intermediate: A Technical Guide to 6-Iodo-3-methyl-1H-indazole in Modern Drug Discovery
The Strategic Intermediate: A Technical Guide to 6-Iodo-3-methyl-1H-indazole in Modern Drug Discovery
CAS Number: 1082041-53-9[1][2]
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly within oncology, the indazole nucleus has emerged as a "privileged scaffold." This bicyclic aromatic heterocycle, a bioisostere of indole, is a cornerstone in the design of numerous therapeutic agents due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of protein kinases.[3] The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Indazole derivatives have been successfully developed into potent and selective kinase inhibitors, including several FDA-approved drugs such as Pazopanib and Axitinib.[4][5]
This technical guide focuses on a key, highly functionalized intermediate: 6-Iodo-3-methyl-1H-indazole. The strategic placement of the iodo and methyl groups on the indazole core provides medicinal chemists with a versatile platform for molecular elaboration. The iodine atom at the 6-position serves as a crucial handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the 3-position can influence the molecule's binding affinity and metabolic stability. This guide will provide an in-depth analysis of the synthesis, properties, and strategic applications of 6-Iodo-3-methyl-1H-indazole for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring laboratory safety.
Table 1: Physicochemical Properties of 6-Iodo-3-methyl-1H-indazole
| Property | Value | Source |
| CAS Number | 1082041-53-9 | [1][2] |
| Molecular Formula | C₈H₇IN₂ | [2] |
| Molecular Weight | 258.06 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | [1] |
| SMILES | CC1=NNC2=C1C=CC(I)=C2 | [1] |
| InChI | 1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | [1] |
Safety Information:
6-Iodo-3-methyl-1H-indazole is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning".[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of 6-Iodo-3-methyl-1H-indazole: A Plausible and Validated Approach
While a specific, peer-reviewed synthesis for 6-Iodo-3-methyl-1H-indazole is not extensively documented, a robust synthetic strategy can be devised based on established methods for the regioselective iodination of indazole derivatives. The most logical and field-proven approach involves the direct iodination of the commercially available precursor, 3-methyl-1H-indazole.
The C6 position of the indazole ring is susceptible to electrophilic aromatic substitution. The challenge lies in achieving regioselectivity, as other positions on the benzene ring can also be iodinated. However, by carefully controlling the reaction conditions, the desired 6-iodo isomer can be obtained as the major product.
Experimental Protocol: Regioselective Iodination of 3-methyl-1H-indazole
This protocol is based on general and widely accepted methods for the iodination of indazoles and may require optimization for specific laboratory conditions.[6][7]
Materials:
-
3-methyl-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of 3-methyl-1H-indazole (1.0 equivalent) in acetonitrile (10 mL per mmol of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (1.1 equivalents) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, which may contain a mixture of regioisomers, should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 6-Iodo-3-methyl-1H-indazole.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its mild and selective nature compared to harsher reagents like iodine monochloride, which can lead to over-iodination and a less predictable mixture of products.[7]
-
Acetonitrile/DMF: These polar aprotic solvents are excellent for dissolving the starting materials and facilitating the reaction.
-
Aqueous Work-up: The use of sodium thiosulfate is crucial for quenching the reaction and removing excess iodine, while sodium bicarbonate neutralizes any acidic byproducts.
-
Column Chromatography: This is an essential step to separate the desired 6-iodo isomer from other potential regioisomers (e.g., 4-iodo, 5-iodo, and 7-iodo).[7]
Caption: Synthetic pathway for 6-Iodo-3-methyl-1H-indazole.
Strategic Applications in Kinase Inhibitor Synthesis
The true value of 6-Iodo-3-methyl-1H-indazole lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The C-I bond is readily activated by palladium catalysts, enabling a variety of cross-coupling reactions to introduce diverse functionalities at the 6-position of the indazole core. This late-stage functionalization is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of chemical libraries to explore structure-activity relationships (SAR).
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing substituted amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, providing a linear linker to other molecular fragments.
-
Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.[8]
Caption: Cross-coupling reactions utilizing 6-Iodo-3-methyl-1H-indazole.
Case Study: The Synthesis of Axitinib Analogues
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma. The synthesis of Axitinib involves the use of 6-iodo-1H-indazole as a key intermediate.[9] 6-Iodo-3-methyl-1H-indazole can be employed in a similar fashion to generate novel Axitinib analogues with potentially improved properties. The 3-methyl group can provide an additional point of interaction within the kinase active site or alter the molecule's overall conformation.
Table 2: Comparison of Indazole-Based Kinase Inhibitors
| Compound | Target(s) | IC₅₀ | Therapeutic Area |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | VEGFR-2: 30 nM | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | VEGFRs 1, 2, 3 | VEGFR-2: 0.2 nM | Renal Cell Carcinoma |
| Hypothetical Analogue from 6-Iodo-3-methyl-1H-indazole | VEGFRs, others | To be determined | Oncology (exploratory) |
Conclusion: A Versatile Building Block for Future Therapies
6-Iodo-3-methyl-1H-indazole represents a strategically important and highly versatile intermediate for the synthesis of novel kinase inhibitors. Its well-defined structure, with orthogonal handles for chemical modification, allows for the systematic exploration of chemical space in the quest for more potent, selective, and safer therapeutics. The synthetic protocols and strategic applications outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this valuable building block in their own discovery programs. The continued exploration of derivatives from 6-Iodo-3-methyl-1H-indazole holds significant promise for the development of the next generation of targeted therapies.
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